molecular formula C16H23N3O4 B1328806 [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142211-58-2

[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid

Cat. No.: B1328806
CAS No.: 1142211-58-2
M. Wt: 321.37 g/mol
InChI Key: YFEZNKRIRBGJEN-UHFFFAOYSA-N
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Description

[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is a complex organic compound with a variety of potential applications in scientific research and industry. This compound features a piperazine ring, a hydroxyethyl group, and an aminoacetic acid moiety, making it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid typically involves multiple steps:

  • Formation of the Piperazine Derivative: : The initial step involves the reaction of piperazine with ethylene oxide to introduce the hydroxyethyl group. This reaction is usually carried out under basic conditions to facilitate the nucleophilic attack of piperazine on ethylene oxide.

  • Acylation: : The hydroxyethyl piperazine is then acylated with an appropriate acyl chloride or anhydride to introduce the 2-oxoethyl group. This step often requires the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

  • Amidation: : The acylated piperazine derivative is subsequently reacted with phenylamine (aniline) to form the amide bond. This reaction can be facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

  • Final Coupling: : The final step involves coupling the amide intermediate with chloroacetic acid under basic conditions to form the aminoacetic acid moiety.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carboxylic acid or aldehyde, depending on the oxidizing agent used.

    Reduction: The carbonyl group in the 2-oxoethyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, HOBt for amidation reactions.

    Bases: Triethylamine, sodium hydroxide for neutralization and deprotonation steps.

Major Products

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. The piperazine ring is known to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer properties. Research into its potential therapeutic applications is ongoing.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of [{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The hydroxyethyl group can form hydrogen bonds, enhancing the compound’s binding affinity. The aminoacetic acid moiety can participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Hydroxyethyl)piperazine-N’-2-ethanesulfonic acid (HEPES): A commonly used biological buffer.

    4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid: Another buffering agent with similar structural features.

Uniqueness

[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. Its structure provides versatility in both synthetic chemistry and biological research, distinguishing it from simpler compounds like HEPES.

This detailed overview highlights the synthesis, reactions, applications, and unique features of this compound, showcasing its importance in various scientific fields

Properties

IUPAC Name

2-(N-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c20-11-10-17-6-8-18(9-7-17)15(21)12-19(13-16(22)23)14-4-2-1-3-5-14/h1-5,20H,6-13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEZNKRIRBGJEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=O)CN(CC(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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